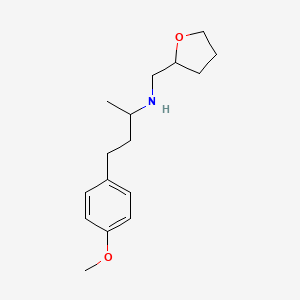
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine, also known as MMB-2201, is a synthetic cannabinoid that has been developed for scientific research purposes. This compound is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system, which is involved in regulating many physiological processes in the body.
Mecanismo De Acción
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine is a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. When this compound binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This activation of the endocannabinoid system can have a wide range of effects on the body, including pain relief, anti-inflammatory effects, and changes in appetite and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects in animal models. This compound has been shown to have analgesic effects, reducing pain in animal models of inflammatory and neuropathic pain. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has several advantages for use in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, making it useful for investigating the role of the endocannabinoid system in various physiological processes. This compound is also relatively stable and has a long half-life, making it useful for long-term studies. However, there are also limitations to the use of this compound in lab experiments. This compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, the effects of this compound on the body may be complex and difficult to interpret, making it important to use caution when interpreting results from studies using this compound.
Direcciones Futuras
There are many potential future directions for research on 4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine. One area of interest is the potential therapeutic uses of this compound. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, suggesting that it may have potential as a treatment for pain, inflammation, and neurodegenerative diseases. Additionally, this compound may have potential as a tool for investigating the role of the endocannabinoid system in various physiological processes. Further research is needed to fully understand the potential uses and limitations of this compound in scientific research.
Métodos De Síntesis
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions and reductive amination. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-butanamine has been used in many scientific studies to investigate the role of the endocannabinoid system in various physiological processes. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. This compound has also been used to study the effects of cannabinoids on the cardiovascular system, immune system, and gastrointestinal tract.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13(17-12-16-4-3-11-19-16)5-6-14-7-9-15(18-2)10-8-14/h7-10,13,16-17H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQSMLWHXBQLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-chloro-2-methoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6006151.png)
![7-[(1-methyl-1H-indol-2-yl)carbonyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6006163.png)
![N-cycloheptyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006176.png)
![2-[1-isobutyl-4-(3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6006182.png)
![N,N-dimethyl-5-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6006195.png)
![N-(3,4-dimethoxyphenyl)-1-[(methylthio)acetyl]-3-piperidinamine](/img/structure/B6006205.png)
![3-[1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-3-piperidinyl]-1-propanol](/img/structure/B6006209.png)
![2-allyl-6-methoxy-4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]phenol](/img/structure/B6006213.png)
methanone](/img/structure/B6006219.png)
![3-({3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B6006239.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl [4-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6006261.png)
![3-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6006265.png)